Thiadiazole-piperidine hybrids exploit complementary pharmacological features:
Table 1: Pharmacological Activities of Representative Thiadiazole-Piperidine Hybrids
| Compound | Biological Activity | Key Structural Features | Target/Pathway |
|---|---|---|---|
| 24y | Antiproliferative (IC₅₀ = 0.8 μM, HCT116) | 1,3,4-Thiadiazole + 4-hydroxyethylpiperidine | Glutaminase 1 (GLS1) |
| 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole | DHFR inhibition (IC₅₀ = 0.04 μM) | Dinitrophenyl substitution at C5 | Dihydrofolate reductase |
| Schiff base-triazole hybrids | Tyrosinase inhibition (Kᵢ = 0.19 μM) | Fluorinated arylidene linker | Melanogenesis pathway |
| Thioglycoside derivatives | Anticancer (HepG2, PC-3) | Sugar moieties appended at S-atom | Glycosylation-dependent pathways |
These hybrids demonstrate broad-spectrum bioactivity: Anticancer effects stem from targeting metabolic enzymes (GLS1, DHFR) or signaling pathways (tyrosinase in melanoma). Antimicrobial activity arises from membrane disruption or folate metabolism inhibition. For example, fluorinated arylidene derivatives enhance tyrosinase binding via halogen bonding with catalytic copper ions [4] [6].
GLS1 catalyzes the hydrolysis of glutamine to glutamate—the gateway reaction for nitrogen donation in nucleotide/amino acid synthesis. Its inhibition disrupts tumor metabolic reprogramming:
Table 2: Comparative Analysis of GLS1 Inhibitors
| Inhibitor | Chemical Class | Potency (IC₅₀) | Limitations | Clinical Status |
|---|---|---|---|---|
| BPTES | Bis-thiadiazole sulfide | 0.3 μM | Poor solubility, metabolic instability | Preclinical tool compound |
| CB-839 | Thiadiazole derivative | 0.03 μM | Limited efficacy in monotherapy | Phase II trials |
| 968 | Benzo[a]phenanthridine | 1.5 μM | Undefined mechanism, off-target effects | Preclinical |
| 24y (from lead scaffold) | Hydroxyethylpiperidine-thiadiazole | 0.2 μM | Oral bioavailability challenges | Preclinical optimization |
Early inhibitors like BPTES suffer from poor pharmacokinetics due to thioether oxidation and excessive lipophilicity. CB-839 improved solubility but faces efficacy limitations in solid tumors. The 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol scaffold addresses these through:
Rational optimization of BPTES yielded the title scaffold through strategic modifications:
Table 3: Key Analogs and Their Anticancer Profiles
| Analog | Substituent | GLS1 IC₅₀ (μM) | Antiproliferative Activity | Cancer Models |
|---|---|---|---|---|
| 24y | 4-Chlorophenylacetamide | 0.2 | 75% tumor growth inhibition (HCT116 xenograft) | Colorectal, triple-negative breast |
| IPN60090 | Trifluoroethoxy pyridine | 0.015 | Phase I trial ongoing | Ovarian, lung |
| CPD20 | Pyridylmethyl | 0.4 | Synergizes with PD-1 inhibitors | Melanoma |
| 24J.138 (QSAR-optimized) | Optimized hydrazone | 0.09* | Predicted activity across CNS tumors | Glioblastoma (in silico) |
*Predicted value from 3D-QSAR modeling [3]
Structure-Activity Relationship (SAR) Insights:
Computational Validation:
Synthetic Accessibility: The scaffold is synthesized in 3–4 steps via:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7